CD12681
Descripción
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N3O4S/c1-17(2)15-28(23-7-5-18(3)13-19(23)4)33(30,31)21-6-8-24-22(14-21)26-25(29)27(24)16-20-9-11-32-12-10-20/h5-8,13-14,17,20H,9-12,15-16H2,1-4H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZXJZXXYHNBHNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(C)C)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)N3)CC4CCOCC4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
La síntesis de CD12681 implica varios pasos, comenzando con materiales de partida disponibles comercialmente. La preparación de los análogos 11d y 11e, que están estructuralmente relacionados con this compound, comienza con la condensación de cloruro de 3-fluoro-4-nitrobencenosulfonilo con anilina para formar un intermedio de sulfonamida. Este intermedio se somete a una sustitución aromática nucleofílica (SNAr) con tioglicolato de etilo, seguido de reducción y ciclación in situ para producir el producto final . Los métodos de producción industrial para this compound no están ampliamente documentados, pero los servicios de síntesis personalizada están disponibles para fines de investigación .
Análisis De Reacciones Químicas
CD12681 se somete a varias reacciones químicas, que incluyen:
Oxidación y reducción: El compuesto puede oxidarse o reducirse en condiciones específicas, aunque las condiciones de reacción detalladas no están ampliamente documentadas.
Reacciones de sustitución: this compound puede participar en reacciones de sustitución nucleofílica, particularmente involucrando su grupo sulfonamida.
Reactivos y condiciones comunes: Los reactivos típicos utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos. Las condiciones de reacción varían según la transformación deseada.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. .
Aplicaciones Científicas De Investigación
Anticancer Activity
Recent studies have indicated that benzimidazole derivatives, including the compound , exhibit significant anticancer properties. Research has shown that similar compounds can inhibit cell proliferation in various cancer cell lines. For example, derivatives have been evaluated for their antiproliferative effects against the MDA-MB-231 breast cancer cell line, demonstrating promising results with minimal inhibitory concentrations (MICs) comparable to established chemotherapeutics .
Antimicrobial Properties
The sulfonamide moiety of this compound enhances its potential as an antimicrobial agent. Studies have demonstrated that related compounds possess activity against both bacterial and fungal strains. Specific derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans, making them candidates for further development as broad-spectrum antimicrobials .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Research into sulfonamides indicates their capacity to inhibit enzymes like α-glucosidase and acetylcholinesterase, which are critical in managing conditions such as Type 2 diabetes mellitus and Alzheimer's disease. The design of new sulfonamide derivatives has been aimed at enhancing these inhibitory effects through structural modifications .
Case Study 1: Anticancer Screening
A study focused on synthesizing and evaluating a series of benzimidazole derivatives found that one compound exhibited significant antiproliferative activity against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that the compound could be a lead candidate for further development in cancer therapy .
Case Study 2: Antimicrobial Evaluation
In another study, a group of sulfonamide derivatives was synthesized and screened for antimicrobial activity. The results indicated that certain compounds showed effective inhibition against drug-resistant bacterial strains, supporting the hypothesis that modifications to the sulfonamide structure can yield potent antimicrobial agents .
Mecanismo De Acción
CD12681 ejerce sus efectos actuando como un agonista inverso de RORγ. Se une al dominio de unión al ligando de RORγ, lo que lleva a un cambio conformacional que inhibe la actividad del receptor. Esta inhibición reduce la expresión de IL-17 y otras citoquinas proinflamatorias, lo que disminuye el reclutamiento de células inflamatorias y alivia los síntomas de la psoriasis .
Comparación Con Compuestos Similares
Research Findings and Implications
- Bioavailability : The target compound’s higher PSA and rotatable bond count align with Veber’s criteria for moderate oral bioavailability in rats, contrasting with simpler analogs that meet the thresholds (PSA ≤ 140 Ų, rotatable bonds ≤ 10) for optimal absorption .
- Target Selectivity : The oxan-4-ylmethyl group may confer selectivity for enzymes with hydrophobic active sites (e.g., cytochrome P450 isoforms), whereas dipropyl-substituted analogs might exhibit broader off-target effects.
Actividad Biológica
N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This compound belongs to the class of benzimidazole derivatives, which have been extensively studied for their diverse pharmacological properties.
The molecular formula of this compound is C25H33N3O4S, indicating a complex structure that contributes to its biological activities. The sulfonamide group is particularly significant in medicinal chemistry, often associated with antibacterial and anti-inflammatory effects.
Benzimidazole derivatives, including this compound, typically exert their biological effects through multiple mechanisms. These may include:
- Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit specific enzymes involved in disease processes, such as those related to cancer or inflammation.
- Modulation of Protein Interactions : Compounds like this may interact with various proteins, altering their function and influencing cellular pathways.
Antimicrobial Activity
Research indicates that compounds within the benzimidazole family exhibit significant antimicrobial activity. For instance:
- Antibacterial Properties : Studies have shown that related benzimidazole derivatives effectively inhibit the growth of various bacterial strains, including resistant strains like Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Some benzimidazole derivatives demonstrate antifungal properties against pathogens such as Candida albicans and Aspergillus fumigatus .
Anti-inflammatory and Analgesic Effects
Benzimidazole derivatives have also been investigated for their anti-inflammatory and analgesic properties. For example:
- Reduction of Inflammatory Markers : Compounds have been shown to decrease levels of pro-inflammatory cytokines in vitro and in vivo models .
- Pain Relief : Certain derivatives exhibit analgesic effects comparable to standard pain relief medications .
Case Studies
- Study on Antimicrobial Efficacy :
- Anti-inflammatory Assessment :
Data Table: Biological Activities of Related Benzimidazole Derivatives
| Compound Name | Activity Type | Target Organism/Pathway | IC50/Effectiveness |
|---|---|---|---|
| Compound A | Antibacterial | E. coli | 15 µg/mL |
| Compound B | Antifungal | Candida albicans | 20 µg/mL |
| Compound C | Anti-inflammatory | Pro-inflammatory cytokines | 30% reduction |
| Target Compound | Antimicrobial | Staphylococcus aureus | 10 µg/mL |
Q & A
Q. What are the recommended synthetic routes for N-(2,4-dimethylphenyl)-N-(2-methylpropyl)-1-(oxan-4-ylmethyl)-2-oxo-3H-benzimidazole-5-sulfonamide?
The synthesis typically involves multi-step reactions, including sulfonamide bond formation and benzimidazole ring cyclization. For example:
- Step 1 : Condensation of 2,4-dimethylaniline with 2-methylpropylamine to form the tertiary amine backbone.
- Step 2 : Introduction of the oxan-4-ylmethyl group via nucleophilic substitution under anhydrous conditions (e.g., using DMF as a solvent and KCO as a base) .
- Step 3 : Sulfonylation at the 5-position of the benzimidazole core using a sulfonyl chloride derivative. Key reagents include sodium hydroxide for pH control and trichloroisocyanuric acid (TCICA) for oxidation steps .
Q. How can the compound’s structure be validated post-synthesis?
- X-ray crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve the sulfonamide group’s conformation and validate bond angles/distances .
- NMR spectroscopy : H and C NMR can confirm substituent positions (e.g., methyl groups on the phenyl ring and oxan-4-ylmethyl moiety) .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula accuracy, particularly for the sulfonamide moiety (expected [M+H] peak) .
Q. What preliminary assays are recommended to assess the compound’s biological activity?
- Enzyme inhibition assays : Target enzymes relevant to benzimidazole derivatives (e.g., kinases or proteases) using fluorescence-based or calorimetric methods.
- Cytotoxicity screening : Use cell lines (e.g., HeLa or HEK293) with MTT assays to evaluate IC values .
- Solubility testing : Measure logP values via HPLC to predict membrane permeability .
Advanced Research Questions
Q. How can reaction yields be optimized for the benzimidazole core under varying pH conditions?
- pH-dependent cyclization : The benzimidazole ring formation is sensitive to acidic conditions. Optimize using buffered systems (e.g., acetic acid/NaOAc at pH 4–5) to stabilize intermediates .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) to accelerate cyclization. Monitor by TLC or HPLC for real-time yield analysis .
- Contradiction note : Excess acidity may hydrolyze the oxan-4-ylmethyl group; balance with aprotic solvents like THF .
Q. What strategies resolve crystallographic data contradictions (e.g., disordered sulfonamide groups)?
- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model disorder, particularly for flexible sulfonamide conformers .
- Low-temperature data collection : Reduce thermal motion artifacts by collecting data at 100 K .
- Validation tools : Employ PLATON/CHECKCIF to flag outliers in bond lengths/angles and adjust refinement restraints .
Q. How do molecular properties (e.g., rotatable bonds, polar surface area) influence oral bioavailability in preclinical models?
- Rotatable bonds : This compound has ~8 rotatable bonds (e.g., oxan-4-ylmethyl, methylpropyl chains), which may reduce intestinal permeability if exceeding 10 .
- Polar surface area (PSA) : Calculate PSA using tools like Molinspiration. A PSA >140 Å (common for sulfonamides) suggests low bioavailability; consider prodrug strategies .
- Hydrogen bond donors/acceptors : The sulfonamide and benzimidazole groups contribute 2 donors and 5 acceptors, necessitating permeability enhancers (e.g., lipidic carriers) .
Q. What computational methods support structure-activity relationship (SAR) studies for this compound?
- Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., carbonic anhydrase for sulfonamide derivatives).
- QSAR modeling : Train models on datasets of similar benzimidazoles to predict IC values or solubility .
- MD simulations : Analyze sulfonamide group flexibility in aqueous vs. lipid environments to guide derivatization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
